2,6-Dichloroisonicotinic acid
Overview
Description
2,6-Dichloroisonicotinic acid (hereafter referred to by its full name) is a chemical compound with significant relevance in the field of agricultural chemistry, particularly as an inducer of plant defense responses. This compound, along with salicylic acid, has been identified as a potent inducer of plant defense mechanisms, including the synthesis of pathogenesis-related proteins and the development of enhanced disease resistance against pathogens.
Synthesis Analysis
Although the specific synthesis of 2,6-Dichloroisonicotinic acid is not detailed in the available literature through the search, related compounds such as 2-Chloronicotinic acid have been synthesized from 3-cyanopyridine by a combination of oxidation, chlorination, and hydrolysis processes, achieving total yields ranging from 75.1% to 77.2% (Shi Wei-bing, 2009; Wei Xiao-lei, 2010). These methodologies could potentially be adapted for the synthesis of 2,6-Dichloroisonicotinic acid by adjusting the chlorination step to introduce chloro groups at the appropriate positions on the nicotinic acid framework.
Molecular Structure Analysis
The molecular structure and vibrational spectra of closely related compounds, such as 6-Chloronicotinic acid, have been studied using both experimental and density functional theory approaches. These studies have identified multiple conformers and provided detailed insights into the geometrical parameters, energies, and vibrational modes of these compounds (M. Karabacak, M. Kurt, 2008). Similar analytical techniques can be applied to 2,6-Dichloroisonicotinic acid to elucidate its molecular structure in detail.
Chemical Reactions and Properties
2,6-Dichloroisonicotinic acid has been shown to bind to a soluble salicylic acid-binding protein/catalase in tobacco, inhibiting its enzymatic activity. This interaction suggests a mechanism of action involving the inhibition of catalase, leading to an increase in intracellular levels of reactive oxygen species, which plays a role in the induction of plant defense responses (Uwe Conrath et al., 1995).
Physical Properties Analysis
Investigations into the solid-liquid equilibrium behavior of related compounds like 6-Chloronicotinic acid provide insights into their solubility in various solvents, which is crucial for understanding their physical properties and applications in different mediums (Zhenxiao Guo et al., 2021).
Chemical Properties Analysis
The chemical properties of 2,6-Dichloroisonicotinic acid, such as its reactivity and interactions with other compounds, can be inferred from studies on similar molecules. For example, the synthesis and characterization of derivatives from chloronicotinic acids highlight their potential as intermediates in the creation of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides (Bingbing Zhao et al., 2017).
Scientific Research Applications
Induction of Plant Defense Responses : 2,6-DINA enhances the systemic acquired resistance in plants. It increases the production of coumarin derivatives in parsley cells when treated with fungal elicitors, thereby potentially enhancing disease resistance (Kauss et al., 1992). It also induces plant defense responses by inhibiting catalase activity and promoting the synthesis of pathogenesis-related proteins, leading to enhanced disease resistance (Conrath et al., 1995).
Elicitor for Secondary Metabolism in Plants : 2,6-DINA and its derivatives can act as elicitors for secondary metabolism induction in plant cell cultures, making it significant in agricultural research (Qian et al., 2006).
Agricultural Applications : It has been shown to reduce disease severity and increase yields in crops like soybeans and sugar beets by inducing resistance to various pathogens (Dann et al., 1998; Nielsen et al., 1994).
Chemical Synthesis : In the field of chemistry, 2,6-DINA is utilized in regioselective cross-coupling reactions to produce substituted nicotinic acids and triazoles, which are valuable in pharmaceutical and agricultural chemical synthesis (Houpis et al., 2010).
Postharvest Applications : It has been effective in reducing postharvest diseases in citrus fruits, suggesting potential as a substitute for chemical fungicides (Jing et al., 2020).
Radiolabeling in Medical Research : 2,6-DINA analogues like HYNIC are used as bifunctional chelators for technetium in the synthesis of bioconjugates for radiolabeling, applicable in medical imaging (Meszaros et al., 2011).
Safety And Hazards
When handling 2,6-Dichloroisonicotinic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Recently, the biggest challenge in agriculture is the search for new, effective, and ecological methods of protecting plants against diseases. One of the fastest-growing and prospective strategies is a method based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
properties
IUPAC Name |
2,6-dichloropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSYNRCXIZHKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202286 | |
Record name | 2,6-Dichloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroisonicotinic acid | |
CAS RN |
5398-44-7 | |
Record name | 2,6-Dichloroisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5398-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroisonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5398-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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